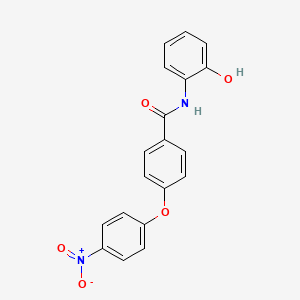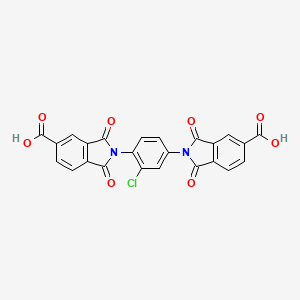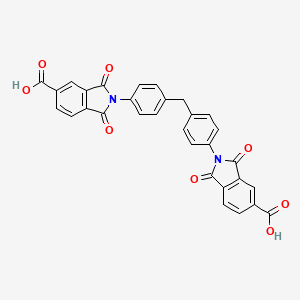
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid
Overview
Description
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a heterocyclic organic compound that belongs to the family of isoindoline-1,3-dione derivatives.
Mechanism of Action
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid exerts its effects by inhibiting the activity of protein kinase C and casein kinase 1. Protein kinase C is an enzyme that plays a crucial role in cell signaling, proliferation, differentiation, and apoptosis. Casein kinase 1 is involved in the regulation of various cellular processes, including cell cycle progression, DNA repair, and circadian rhythm. By inhibiting these enzymes, this compound can modulate various cellular processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels, a process that is crucial for tumor growth and metastasis. In addition, this compound has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinase C and casein kinase 1, making it a valuable tool for studying these enzymes' functions. This compound is also relatively easy to synthesize, and its purity can be easily assessed by standard analytical techniques. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, this compound can exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid. One potential area of research is in the development of new drugs targeting protein kinase C and casein kinase 1. This compound's potent inhibitory effects on these enzymes make it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential area of research is in the study of this compound's effects on other cellular processes. This compound's ability to modulate the immune system and inhibit angiogenesis suggests that it may have potential applications in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Finally, further research is needed to optimize this compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its potent inhibitory effects on protein kinase C and casein kinase 1 make it a valuable tool for studying these enzymes' functions and a potential candidate for the development of new drugs. Further research is needed to explore this compound's potential applications fully and optimize its pharmacokinetic properties.
Scientific Research Applications
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the development of new drugs. This compound has been found to exhibit potent inhibitory effects on certain enzymes, such as protein kinase C and casein kinase 1, which are involved in various cellular processes. This makes this compound a potential candidate for the development of new drugs targeting these enzymes.
properties
IUPAC Name |
1,3-dioxo-2-pyridin-4-ylisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-2-1-8(14(19)20)7-11(10)13(18)16(12)9-3-5-15-6-4-9/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRMJQYHRCQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-chloro-2-thienyl)methyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B3826306.png)
![6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B3826311.png)



![2,2'-[oxybis(4,1-phenylenecarbonylimino)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B3826352.png)
![2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B3826358.png)

![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide](/img/structure/B3826392.png)
![1,1'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}di(2,5-pyrrolidinedione)](/img/structure/B3826399.png)
![4-{[2,6-bis(3-hydroxyphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B3826408.png)
![4-nitro-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3826410.png)
![N-(3-nitrophenyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3826413.png)
![5,5'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diisophthalic acid](/img/structure/B3826424.png)